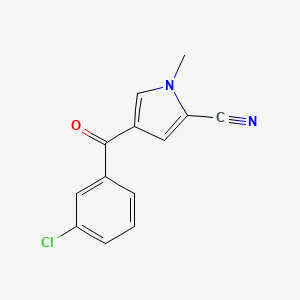

4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile

Übersicht

Beschreibung

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is substituted with a 3-chlorobenzoyl group and a methyl group .

Molecular Structure Analysis

The molecular structure of the compound would likely show the pyrrole ring with the 3-chlorobenzoyl group and the methyl group attached at the appropriate positions .Chemical Reactions Analysis

Again, while specific reactions involving “4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile” are not available, pyrrole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorobenzoyl group could potentially make the compound more reactive .Wissenschaftliche Forschungsanwendungen

Insecticidal and Acaricidal Activities

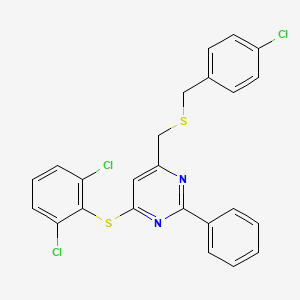

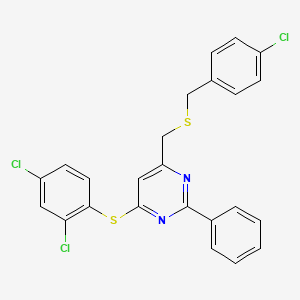

4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile and its derivatives have been explored for their potential use as insecticides and acaricides. A series of novel 2-arylpyrrole derivatives, related to this compound, demonstrated significant biological activities against Lepidopteran pests like Mythimna separata and mites such as Tetranychus urticae. Some compounds in this series were found to be more effective than Chlorfenapyr, a commercialized member of the 2-arylpyrroles class of chemicals (Liu et al., 2012).

Corrosion Inhibition

Another application in scientific research involves the use of pyrrole-carbonitrile derivatives as corrosion inhibitors. Specifically, 5-(phenylthio)-3H-pyrrole-4-carbonitriles were studied for their adsorption and inhibition effects on mild steel corrosion in 1 M HCl. These compounds were observed to inhibit corrosion by adsorbing onto the metal surface and act as anodic type inhibitors. Their efficiency increased with concentration, reaching a maximum at 50 mg/L. The study used methods like scanning electron microscopy and atomic force microscopy to analyze the surface morphology and Monte Carlo simulation to validate the experimental findings (Verma et al., 2015).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, pyrrole-carbonitrile compounds have been a focus for the synthesis of various biologically active structures. For instance, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile was synthesized and characterized for the first time, providing a foundational structure for further exploration in this chemical class (Petrova et al., 2023).

Antimicrobial Applications

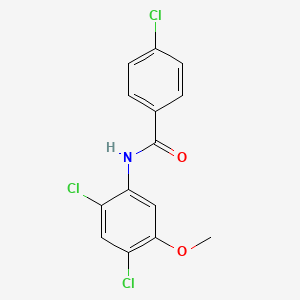

There is also research into the antimicrobial properties of pyrrole-carbonitrile derivatives. Pyridyl 4-chlorobenzoates, synthesized from 2-oxo-1,2-dihydropyridine-3-carbonitriles and 4-chlorobenzoyl chloride, displayed notable antibacterial activity against gram-negative and gram-positive bacteria. This highlights the potential of pyrrole-carbonitrile derivatives in developing new antimicrobial agents (Eldeab, 2019).

Wirkmechanismus

Target of Action

The primary target of the compound “4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile” is currently unknown

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from the modulation of signal transduction pathways to the alteration of cellular metabolism, depending on the compound’s specific target and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing or interacting molecules.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-chlorobenzoyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-16-8-10(6-12(16)7-15)13(17)9-3-2-4-11(14)5-9/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTFMQRIOIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

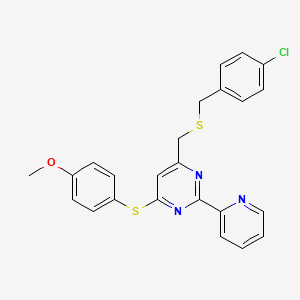

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate](/img/structure/B3036049.png)

![2-{2,4-Dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetic acid](/img/structure/B3036059.png)

![(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3036062.png)